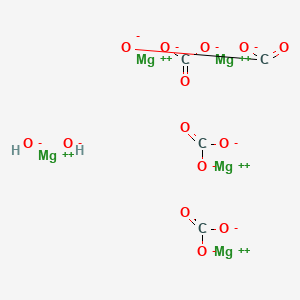
(R)-(3-(1-Amino-2,2,2-trifluoroethyl)phenyl)(4-bromophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-(3-(1-Amino-2,2,2-trifluoroethyl)phenyl)(4-bromophenyl)methanone is a chemical compound with the molecular formula C15H12BrF3NO
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3-(1-Amino-2,2,2-trifluoroethyl)phenyl)(4-bromophenyl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and 3-(trifluoromethyl)aniline.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-bromobenzaldehyde and 3-(trifluoromethyl)aniline under acidic conditions.
Reduction: The intermediate is then subjected to a reduction reaction using a reducing agent such as sodium borohydride to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-(3-(1-Amino-2,2,2-trifluoroethyl)phenyl)(4-bromophenyl)methanone may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Catalytic Hydrogenation: Using a palladium catalyst to facilitate the reduction step.
Purification: Employing methods such as recrystallization or chromatography to purify the compound.
化学反応の分析
Types of Reactions
®-(3-(1-Amino-2,2,2-trifluoroethyl)phenyl)(4-bromophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
®-(3-(1-Amino-2,2,2-trifluoroethyl)phenyl)(4-bromophenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
作用機序
The mechanism of action of ®-(3-(1-Amino-2,2,2-trifluoroethyl)phenyl)(4-bromophenyl)methanone involves its interaction with specific molecular targets. The trifluoroethyl group enhances its ability to penetrate biological membranes, while the bromophenyl group facilitates binding to target proteins. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- ®-(3-(1-Amino-2,2,2-trifluoroethyl)phenyl)(4-chlorophenyl)methanone
- ®-(3-(1-Amino-2,2,2-trifluoroethyl)phenyl)(4-fluorophenyl)methanone
- ®-(3-(1-Amino-2,2,2-trifluoroethyl)phenyl)(4-iodophenyl)methanone
Uniqueness
®-(3-(1-Amino-2,2,2-trifluoroethyl)phenyl)(4-bromophenyl)methanone is unique due to its specific combination of trifluoroethyl and bromophenyl groups, which confer distinct chemical and biological properties. Compared to its analogs, the bromine atom may enhance its reactivity and binding affinity to certain molecular targets, making it a valuable compound for research and development.
特性
分子式 |
C15H11BrF3NO |
|---|---|
分子量 |
358.15 g/mol |
IUPAC名 |
[3-[(1R)-1-amino-2,2,2-trifluoroethyl]phenyl]-(4-bromophenyl)methanone |
InChI |
InChI=1S/C15H11BrF3NO/c16-12-6-4-9(5-7-12)13(21)10-2-1-3-11(8-10)14(20)15(17,18)19/h1-8,14H,20H2/t14-/m1/s1 |
InChIキー |
RGUYXKFBJWVKLY-CQSZACIVSA-N |
異性体SMILES |
C1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)Br)[C@H](C(F)(F)F)N |
正規SMILES |
C1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)Br)C(C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,2,5]Selenadiazolo[3,4-d]pyrimidine-5,7(3h,6h)-dione](/img/structure/B13108706.png)

![Racemic-(6R',7R')-tert-butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B13108717.png)



![8-Methyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one](/img/structure/B13108751.png)
![(3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-N,2,2-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide](/img/structure/B13108752.png)
![5-Bromo-N,N-dimethyl-1H,1'H-[3,4'-biindole]-1-sulfonamide](/img/structure/B13108754.png)





